molecular formula C9H16OSi B13846113 2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal CAS No. 89267-74-3

2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal

Cat. No.: B13846113
CAS No.: 89267-74-3
M. Wt: 168.31 g/mol
InChI Key: JMAWTXFRTXQRKK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal is an organic compound with the molecular formula C₉H₁₆OSi It is characterized by the presence of a trimethylsilyl group attached to a butynal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal typically involves the use of trimethylsilylacetylene as a starting material. One common method includes the following steps:

    Alkylation: Trimethylsilylacetylene is alkylated with a suitable alkyl halide in the presence of a strong base such as sodium hydride.

    Hydrolysis: The resulting product is then hydrolyzed to yield the desired butynal compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butynal group to an alcohol or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted butynal derivatives.

Scientific Research Applications

2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be utilized in the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal involves its reactivity with various reagents. The trimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-phenylbut-3-enal
  • 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid
  • 2,2-Dimethyl-4-(chloromethyl)-1,3-dioxa-2-silacyclopentane

Uniqueness

2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

89267-74-3

Molecular Formula

C9H16OSi

Molecular Weight

168.31 g/mol

IUPAC Name

2,2-dimethyl-4-trimethylsilylbut-3-ynal

InChI

InChI=1S/C9H16OSi/c1-9(2,8-10)6-7-11(3,4)5/h8H,1-5H3

InChI Key

JMAWTXFRTXQRKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C#C[Si](C)(C)C

Origin of Product

United States

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